7-methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound contains several functional groups including a methyl group, a p-tolyl group (a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position ), a 1,2,4-oxadiazole ring (a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms), a thioether linkage (a sulfur atom connected to two alkyl or aryl groups), and a dioxoloquinazolinone group (a quinazolinone derivative with two additional oxygen atoms forming a dioxolane ring ).
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, a study on substituted quinazolines has demonstrated broad-spectrum activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. This suggests that compounds structurally related to 7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one could have significant antimicrobial properties (Buha et al., 2012).
Anticonvulsant Activity
Research into quinazolinone derivatives has also revealed promising anticonvulsant activities. Some synthesized 4(3H)-quinazolinones have shown protection against MES- and scMet-induced seizures in mice, indicating potential applications in treating epilepsy or related neurological disorders (Wolfe et al., 1990).
Antioxidant and Cytotoxic Activities
Quinazolin-4(3H)-one derivatives have been studied for their antioxidant and cytotoxic activities. New polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated significant human therapeutic properties, including high antioxidant activity and cytotoxicity against cancerous cell types, offering insights into potential cancer treatments (Pele et al., 2022).
Corrosion Inhibition
Quinazolinone derivatives have also been evaluated as corrosion inhibitors for mild steel in acidic media. Their efficiency in preventing corrosion suggests potential applications in industrial processes and materials science, protecting metals from corrosive environments (Errahmany et al., 2020).
Mechanism of Action
Target of Action
They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
Mode of Action
Many antimicrobial agents work by inhibiting key functional proteins in bacterial cell division .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Many antimicrobial compounds interfere with the synthesis of critical components of the microorganism, such as proteins or dna, thereby inhibiting their growth and reproduction .
Result of Action
Based on its potential antimicrobial activity, it could lead to the death of the microorganisms it targets .
Properties
IUPAC Name |
7-methyl-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11-3-5-12(6-4-11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAGZIDNRNQDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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